Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18604184
InChI: InChI=1S/C11H16O5/c1-14-8(12)10-3-5-11(6-4-10,16-7-10)9(13)15-2/h3-7H2,1-2H3
SMILES:
Molecular Formula: C11H16O5
Molecular Weight: 228.24 g/mol

Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate

CAS No.:

Cat. No.: VC18604184

Molecular Formula: C11H16O5

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate -

Specification

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
IUPAC Name dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate
Standard InChI InChI=1S/C11H16O5/c1-14-8(12)10-3-5-11(6-4-10,16-7-10)9(13)15-2/h3-7H2,1-2H3
Standard InChI Key VFAYVSFMKTYMPQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CCC(CC1)(OC2)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate is defined by a rigid bicyclo[2.2.2]octane framework, where an oxygen atom is embedded within the bicyclic system (Figure 1). The compound’s IUPAC name, dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate, reflects the positions of the ester groups at carbons 1 and 4 and the ketone oxygen at carbon 2.

Molecular Formula and Weight

  • Molecular formula: C12_{12}H16_{16}O5_{5}

  • Molecular weight: 240.25 g·mol1^{-1}

The bicyclic core imposes significant steric hindrance, which influences both its chemical reactivity and conformational stability. The ester groups (-COOCH3_3) at positions 1 and 4 contribute to its polarity, enhancing solubility in organic solvents while moderating lipophilicity.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Namedimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate
Canonical SMILESCOC(=O)C12CCC(CC1)(C(=O)C2)C(=O)OC
InChI KeyJHHAZHBNQAZAJZ-UHFFFAOYSA-N
PubChem CID141228186

Synthesis and Manufacturing

The synthesis of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate typically proceeds via a multi-step route involving diethyl malonate as a starting material.

Key Synthetic Steps

  • Alkylation: Diethyl malonate undergoes alkylation to introduce substituents onto the malonate core.

  • Intramolecular Michael Addition: Cyclization via an intramolecular Michael addition forms the bicyclo[2.2.2]octane scaffold.

  • Esterification: Final esterification with methanol yields the dimethyl ester derivative.

This route emphasizes efficiency and selectivity, leveraging the reactivity of the malonate intermediate to achieve the desired bicyclic structure. Alternative methods may employ enantioselective strategies using organic bases, though these are less commonly reported for this specific compound.

Physicochemical Properties

The compound’s bicyclic structure and ester functionalities confer distinct physicochemical properties:

Solubility and Permeability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to ester groups.

  • Permeability: Enhanced membrane permeability compared to phenyl ring-containing analogs, attributed to reduced planar rigidity.

Thermal Stability

The steric bulk of the bicyclo[2.2.2]octane core enhances thermal stability, making the compound suitable for high-temperature reactions.

Applications in Medicinal Chemistry

Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate is primarily utilized as a phenyl ring bioisostere in drug design.

Advantages Over Phenyl Rings

  • Improved Pharmacokinetics: Replacement of phenyl groups with this bicyclic core reduces metabolic degradation and enhances oral bioavailability.

  • Reduced Toxicity: The non-aromatic structure avoids genotoxic metabolites associated with aromatic systems.

Case Study: Anticancer Agents

In preclinical studies, derivatives of this compound demonstrated improved cytotoxicity profiles against cancer cell lines compared to their phenyl-containing counterparts.

Reactivity and Chemical Modifications

The compound’s reactivity is governed by steric and electronic factors:

Ester Hydrolysis

Under basic conditions, the ester groups undergo hydrolysis to yield dicarboxylic acids, enabling further functionalization.

Cycloaddition Reactions

The strained bicyclic system participates in [4+2] cycloadditions with dienophiles, offering routes to polycyclic architectures.

Derivatives and Related Compounds

Several derivatives have been explored to optimize biological activity:

  • 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane: A simpler analog with a single methyl group, studied for its metabolic stability.

  • (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol: A hydroxylated derivative with potential as a chiral building block .

Recent Advances and Future Directions

Recent studies (as of 2024) focus on computational modeling to predict the compound’s interactions with biological targets. Future research may explore:

  • Enantioselective Synthesis: Developing asymmetric routes to access chiral derivatives.

  • Polymer Chemistry: Utilizing the bicyclic core as a monomer for high-performance polymers.

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